molecular formula C17H13ClFN3O4S B2584867 2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide CAS No. 1203114-34-4

2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide

Cat. No. B2584867
CAS RN: 1203114-34-4
M. Wt: 409.82
InChI Key: WJZKTOYWBMFVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Properties

This compound has been synthesized and screened for its cytotoxicity on different human leukemic cell lines . It has shown significant cytotoxic effects on PANC-1, HepG2, and MCF7 cell lines . This suggests that it could be a potential candidate for anticancer drug development.

Inhibition of Dihydrofolate Reductase (DHFR)

The compound has been evaluated as a potential inhibitor of dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in DNA synthesis and cell growth, and its inhibition is a common strategy in the development of antimicrobial and anticancer drugs .

Antimicrobial Activity

The compound has shown significant antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents.

Antifungal Activity

In addition to its antimicrobial activity, the compound has also demonstrated antifungal properties . This could make it a valuable tool in combating fungal infections.

Inhibition of Carbonic Anhydrase (CA)

The compound has been studied for its ability to inhibit carbonic anhydrase (CA) . CA is an enzyme that plays a crucial role in maintaining pH balance in the body, and its inhibition has been linked to anticancer and anti-glaucoma effects .

Inhibition of Matrix Metalloproteinase (MMPs)

The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs) . MMPs are enzymes that play a key role in tissue remodeling and have been implicated in a variety of pathological processes, including cancer and inflammation .

properties

IUPAC Name

2-chloro-N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O4S/c1-2-27(24,25)11-8-6-10(7-9-11)16-21-22-17(26-16)20-15(23)14-12(18)4-3-5-13(14)19/h3-9H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZKTOYWBMFVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide

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